

Application Note: Substrate Profiling of Cathepsin X using Mass Spectrometry

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Compound of Interest

Compound Name: *cathepsin X*

Cat. No.: *B1169007*

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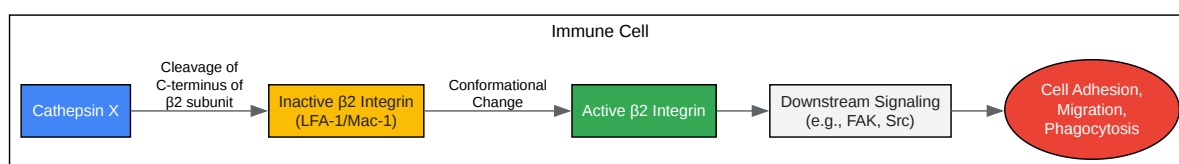
Introduction

Cathepsin X (also known as Cathepsin Z) is a cysteine protease of the papain family that exhibits unique carboxypeptidase activity, sequentially removing single C-terminal amino acids from proteins and peptides.[1][2] Unlike many other cathepsins that are endopeptidases, **cathepsin X**'s restricted positional specificity suggests a more regulatory role in cellular processes.[3] It is predominantly expressed in immune cells, including monocytes, macrophages, and dendritic cells.[4] Emerging evidence indicates that **cathepsin X** is a key modulator of cell signaling pathways, particularly in the activation of $\beta 2$ integrin receptors, which are crucial for immune cell adhesion, migration, and phagocytosis.[1] Dysregulation of **cathepsin X** activity has been implicated in inflammatory diseases, neurodegenerative disorders, and cancer, making it an attractive therapeutic target.

This application note provides a detailed protocol for the identification and quantification of **cathepsin X** substrates from complex biological samples using a mass spectrometry-based approach, specifically Terminal Amine Isotopic Labeling of Substrates (TAILS). This powerful technique allows for the enrichment and identification of neo-N-terminal peptides generated by protease cleavage, providing insights into the specific substrates and cleavage sites of **cathepsin X**.

Signaling Pathway: Cathepsin X-Mediated β 2 Integrin Activation

Cathepsin X plays a crucial role in the activation of β 2 integrins, such as Mac-1 (CD11b/CD18) and LFA-1 (CD11a/CD18), by cleaving the C-terminal amino acids of the β 2 subunit. This cleavage event induces a conformational change in the integrin, leading to its activation and subsequent downstream signaling, which promotes cell adhesion, migration, and phagocytosis.

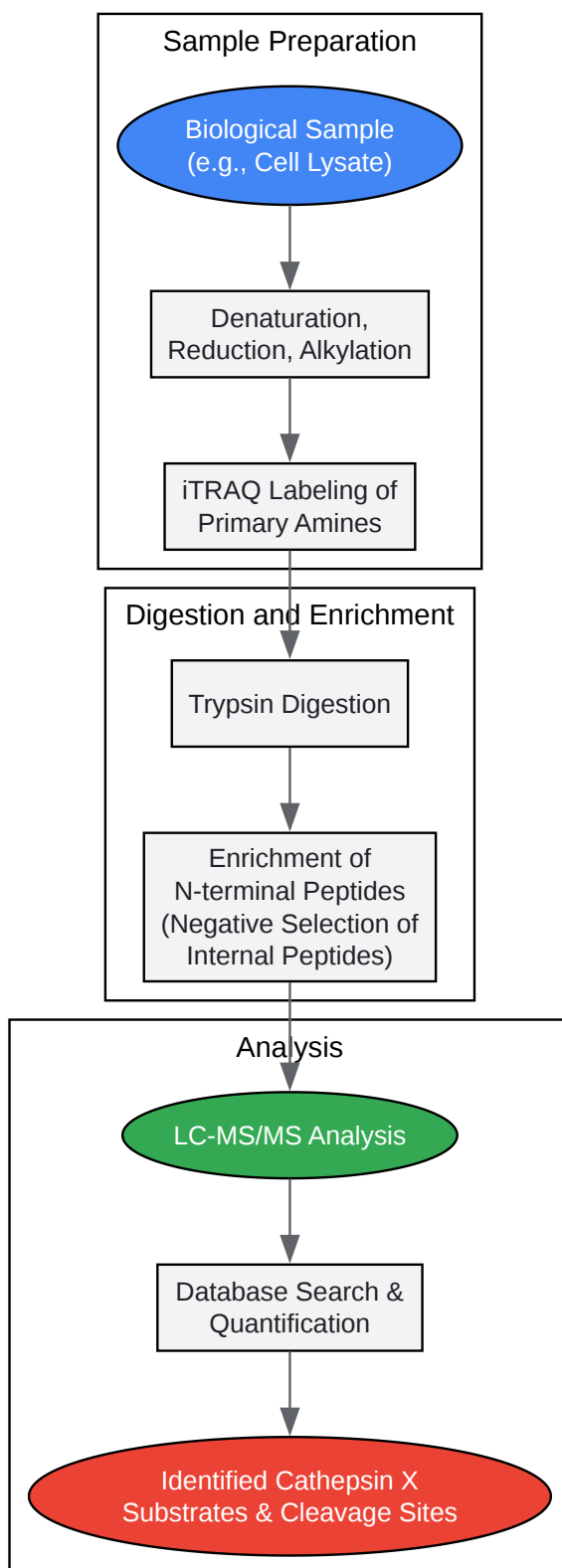


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Caption: **Cathepsin X**-mediated activation of β 2 integrin signaling pathway.

Experimental Workflow: N-Terminomics (TAILS) for Substrate Discovery

The TAILS (Terminal Amine Isotopic Labeling of Substrates) method is a powerful approach for identifying protease substrates from complex biological mixtures. The workflow involves the differential isotopic labeling of primary amines (N-termini of proteins and lysine residues), followed by tryptic digestion and enrichment of the N-terminal peptides. This allows for the specific identification of neo-N-termini generated by protease activity.



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Caption: Experimental workflow for TAILS N-terminomics.

Experimental Protocols

Cell Lysis and Protein Extraction

- **Cell Culture:** Culture cells of interest (e.g., macrophages, dendritic cells) under desired experimental conditions (e.g., with and without a **cathepsin X** inhibitor).
- **Harvesting:** Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
- **Lysis:** Resuspend the cell pellet in lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
- **Sonication:** Sonicate the lysate on ice to ensure complete cell disruption and to shear genomic DNA.
- **Centrifugation:** Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Reduction, Alkylation, and iTRAQ Labeling (TAILS)

- **Reduction:** Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
- **Alkylation:** Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
- **Quenching:** Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
- **iTRAQ Labeling:** Perform isotopic labeling of primary amines using an 8-plex iTRAQ reagent kit according to the manufacturer's instructions. This step labels the N-termini of proteins and the epsilon-amino group of lysine residues.

Trypsin Digestion and Enrichment of N-terminal Peptides

- **Buffer Exchange:** Exchange the buffer of the labeled protein sample to a trypsin-compatible buffer (e.g., 50 mM TEAB) using a desalting column.
- **Trypsin Digestion:** Digest the proteins with sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio overnight at 37°C.
- **Enrichment:** Enrich for the iTRAQ-labeled N-terminal peptides using a polymer-based negative selection method according to the TAILS protocol. This step removes the internal tryptic peptides, which are not labeled at their N-termini.

LC-MS/MS Analysis

- **Sample Preparation:** Desalt the enriched N-terminal peptides using a C18 StageTip.
- **LC Separation:** Separate the peptides using a nano-flow HPLC system with a C18 reversed-phase column and a linear gradient of acetonitrile in 0.1% formic acid.
- **MS Analysis:** Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) in data-dependent acquisition mode.

Data Analysis

- **Database Search:** Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human) using a search engine such as MaxQuant or Proteome Discoverer.
- **Peptide Identification:** Set search parameters to include iTRAQ 8-plex at the N-terminus and lysine residues as a variable modification, and carbamidomethylation of cysteine as a fixed modification.
- **Quantification:** Quantify the relative abundance of the identified N-terminal peptides based on the reporter ion intensities from the iTRAQ labels.
- **Substrate Identification:** Identify potential **cathepsin X** substrates as proteins with neo-N-terminal peptides that show a significant increase in abundance in the control sample compared to the inhibitor-treated sample.

Data Presentation

The quantitative data obtained from the TAILS experiment can be summarized in tables to facilitate the identification and comparison of potential **cathepsin X** substrates.

Table 1: Identified Neo-N-Terminal Peptides of Potential **Cathepsin X** Substrates

Protein Name	Gene Name	UniProt ID	Neo-N-Terminal Sequence	P1 Residue	Fold Change (Control vs. Inhibitor)	p-value
Talin-1	TLN1	P26039	(K)TLIAEIN AAR	K	4.2	0.001
Filamin-A	FLNA	P21333	(R)VSPGT SAPAR	R	3.8	0.003
Myosin-9	MYH9	P35579	(K)AQLEE MMVAR	K	3.5	0.005
Vimentin	VIM	P08670	(R)TSSSP ASVR	R	3.1	0.012
Alpha-actinin-4	ACTN4	O43707	(K)EQLME MLRR	K	2.9	0.018

Note: The data presented in this table is hypothetical and for illustrative purposes only. The P1 residue refers to the C-terminal amino acid of the preceding peptide that was cleaved by **cathepsin X**.

Table 2: Substrate Specificity of **Cathepsin X** at P1, P2, and P1' Positions

Position	Preferred Residues	Disfavored Residues
P2	Aromatic (Phe, Tyr), Aliphatic (Leu, Val)	Glycine
P1	Basic (Arg, Lys), Aromatic (Phe)	Proline
P1'	Hydrophobic (Phe, Leu), Glycine	Proline

This table summarizes the known substrate specificity of **cathepsin X** based on previous studies and can be used to validate the identified cleavage sites.[3]

Conclusion

The combination of TAILS N-terminomics and high-resolution mass spectrometry provides a robust and comprehensive method for the identification and quantification of **cathepsin X** substrates in a physiologically relevant context. This approach can elucidate the role of **cathepsin X** in various biological processes and aid in the development of novel therapeutics targeting this important enzyme. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers in academia and the pharmaceutical industry.

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